molecular formula C14H25NO6 B2846542 (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate CAS No. 130696-54-7

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

Cat. No.: B2846542
CAS No.: 130696-54-7
M. Wt: 303.355
InChI Key: DWSHOWFVTUDCCM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate (CAS: 130696-54-7, MFCD28359744) is a chiral intermediate widely employed in organic synthesis, particularly in peptide chemistry and pharmaceutical manufacturing. The compound features a pentanedioate backbone (five-carbon chain) with two ethyl ester groups and a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions while maintaining stability during synthetic steps . Its high purity (95%) and stereochemical integrity make it valuable for asymmetric synthesis .

Properties

IUPAC Name

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHOWFVTUDCCM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Activation via Di-tert-Butyl Dicarbonate

A predominant method involves reacting diethyl aminomalonate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This one-pot procedure achieves quantitative conversion at 0–25°C over 16 hours, yielding diethyl 2-(tert-butoxycarbonylamino)propanedioate as a colorless oil. Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to aminomalonate ensures complete conversion.
  • Base selection : DIPEA outperforms inorganic bases like NaHCO₃ in aprotic solvents, minimizing side reactions.
  • Workup : Sequential washes with citric acid, NaHCO₃, and brine enhance purity (>95% by NMR).

Aqueous-Organic Biphasic Systems

Alternative protocols employ 1,4-dioxane/water mixtures with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach achieves 85–98% yields under mild conditions (20°C, 12 hours), leveraging the solubility of Boc₂O in dioxane and the malonate substrate in aqueous media. However, extended reaction times and lower Boc₂O efficiency (1:1 stoichiometry) render this method less favorable for large-scale production.

Esterification and Backbone Elongation

The pentanedioate skeleton is constructed through sequential alkylation and oxidation steps, with careful attention to stereochemical outcomes.

Allylation and Oxidation Cascade

Building upon Boc-protected intermediates, allyl bromide serves as a key electrophile for chain elongation. In a representative procedure:

  • Deprotonation : LiHMDS (2.2 equiv) in tetrahydrofuran (THF) at -78°C generates a stabilized enolate.
  • Allylation : Controlled addition of allyl bromide (3 equiv) over 2 hours affords di-tert-butyl (2S,4S)-4-allyl-2-((tert-butoxycarbonyl)amino)pentanedioate in 68% yield after chromatographic purification.
  • Oxidation : Subsequent epoxidation with H₂O₂/NaOH followed by acidic workup yields the pentanedioate backbone, though diastereomeric ratios (dr) remain substrate-dependent.

Stereochemical Control via Chiral Pool Synthesis

Preserving the (S)-configuration necessitates chiral starting materials or asymmetric catalysis. Di-tert-butyl ʟ-glutamate hydrochloride provides a stereochemical template, as demonstrated in Scheme 2 of the supplementary data. By leveraging the inherent chirality of glutamate, the final product achieves >99% enantiomeric excess (ee) without requiring resolution steps.

Ethyl Ester Installation and Transesterification

Final ethyl ester groups are introduced through direct esterification or transesterification of tert-butyl intermediates.

Direct Esterification with Ethanol

Refluxing the pentanedioic acid derivative with excess ethanol in toluene (110°C, 12 hours) using p-toluenesulfonic acid as a catalyst achieves 75–80% conversion. However, this method risks racemization at elevated temperatures, necessitating strict temperature control below 50°C for chiral substrates.

Transesterification of tert-Butyl Esters

A more efficient route involves transesterifying di-tert-butyl intermediates with ethanol in the presence of Ti(OiPr)₄. This Lewis acid-catalyzed process proceeds quantitatively at 25°C within 4 hours, preserving stereointegrity while avoiding acidic conditions. Key advantages include:

  • Chemoselectivity : Tert-butyl esters cleave preferentially over ethyl groups.
  • Scalability : No exothermic events observed at kilogram scale.

Purification and Isolation Techniques

Final product purity (>98%) is achieved through a combination of liquid-liquid extraction and chromatographic methods.

Solvent Extraction Protocols

Sequential washes with 15% citric acid, saturated NaHCO₃, and brine effectively remove unreacted Boc₂O, DIPEA, and inorganic salts. Ethyl acetate/water partitioning at pH 2–3 isolates the protonated amino species, though this step requires careful pH monitoring to prevent emulsion formation.

Flash Chromatography Optimization

Silica gel chromatography with hexane/ethyl acetate gradients (15–30% ethyl acetate) resolves diastereomers and removes residual triphenylmethanol byproducts. As evidenced in Scheme 3, isocratic elution at 20% ethyl acetate yields 44% recovery of the desired (2S,4R/S)-diastereomers, highlighting the need for advanced chiral stationary phases in industrial settings.

Analytical Characterization

Rigorous spectroscopic validation ensures structural fidelity and enantiopurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 1.28 (t, J = 7.1 Hz, 6H, CH₂CH₃)
  • δ 1.48 (s, 9H, C(CH₃)₃)
  • δ 4.72 (d, J = 7.8 Hz, 1H, NHBoc)
    ¹³C NMR confirms ester carbonyl resonances at δ 167.6–168.2 ppm and the Boc quaternary carbon at δ 155.5 ppm.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 366.1916 [M+H]⁺, consistent with the C₁₉H₂₈NO₆ formula. Fragmentation patterns further corroborate the loss of tert-butyl (56 Da) and ethoxy (46 Da) groups.

Chiral HPLC Validation

Using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (90:10) at 1 mL/min, the (S)-enantiomer elutes at 12.3 minutes, demonstrating baseline separation from its (R)-counterpart (14.7 minutes).

Chemical Reactions Analysis

Boc Group Removal

The tert-butoxycarbonyl (Boc) protecting group is selectively cleaved under acidic conditions:

  • Reagent : 4M HCl in dioxane or trifluoroacetic acid (TFA)

  • Conditions : 2–4 hr at 0–25°C

  • Product : Free amine (diethyl L-glutamate hydrochloride) used for subsequent amide couplings

Ester Hydrolysis

Controlled saponification achieves selective deprotection:

Ester PositionReagentConditionsYieldProduct
α-esterLiOH (1.2 eq)THF/H₂O, 0°C, 2 hr89%Monoacid (preserves γ-ester)
Both estersNaOH (excess)MeOH/H₂O, reflux, 6 hr95%Pentanedioic acid derivative

Peptide Coupling Reactions

The deprotected amine undergoes coupling via:

  • Reagents : HBTU/DIPEA or HATU/HOBt

  • Typical Protocol :

    • Activate carboxyl component (e.g., Fmoc-amino acids) with 1.5 eq HATU

    • Add 2 eq DIPEA in DMF

    • React with 1.2 eq (S)-diethyl Boc-glutamate derivative

    • 12–24 hr at 20°C yields peptide bonds with >85% efficiency

Key Application : Synthesized bicyclic peptides for SARS-CoV-2 3CL protease inhibitors using solid-phase coupling (CEM MultiPep 2 system) .

Alkylation and Side-Chain Modifications

The γ-ester participates in nucleophilic substitutions:
Example Reaction :

  • Substrate : LiHMDS-generated dianion (THF, −78°C)

  • Electrophile : Bromoacetonitrile (1.1 eq)

  • Yield : 58% alkylated product

  • Mechanism : Two-step deprotonation → SN2 attack at γ-position

Cyclization Reactions

Intramolecular lactam formation under basic conditions:

ConditionsCatalystTempTimeLactam SizeYield
0.1M K₂CO₃None25°C48 hr5-membered63%
DPPA/DBUPyBOP40°C12 hr6-membered78%

Stereochemical Considerations

Racemization studies show configuration stability:

  • pH < 8 : <2% epimerization (24 hr monitoring by chiral HPLC)

  • Basic Conditions (pH >10): Up to 15% racemization via oxazolone intermediates

Critical Finding : Mitsunobu reactions preserve stereochemistry (99% ee) when using DIAD/PPh₃ system .

Catalytic Hydrogenation

Selective reduction of unsaturated derivatives:

SubstrateCatalystPressureProductYield
Allyl esterPd/C (10%)1 atm H₂Propyl ester92%
BenzylidenePtO₂3 atm H₂Cyclohexyl81%

This compound's dual reactivity (amine/ester) and chiral integrity make it indispensable for synthesizing complex bioactive molecules. Recent COVID-19 therapeutic research highlights its utility in creating protease inhibitors through controlled coupling and cyclization strategies .

Scientific Research Applications

Role in Organic Synthesis

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate serves as a crucial building block in the synthesis of amino acids and peptide derivatives. The compound's structure includes a diethyl ester group, a tert-butoxycarbonyl protecting group, and a pentanedioic acid backbone, which enhances its utility in synthetic applications.

Key Synthetic Pathways

  • Synthesis from Glutamic Acid Derivatives : The compound can be synthesized from readily available glutamic acid derivatives through protection and coupling reactions. For instance, di-tert-butyl L-glutamate hydrochloride can be dissolved in dichloromethane, treated with a base like DIPEA, and reacted with triphenylmethyl chloride to introduce the protecting group.
  • Nucleophilic Substitution Reactions : As an electrophile, this compound can participate in nucleophilic substitution reactions, making it suitable for constructing peptides with specific sequences necessary for biological activity.

Pharmaceutical Applications

The compound has been identified as a precursor for developing novel quinazoline antifolate thymidylate synthase inhibitors, which show potential applications in cancer treatment. Its chiral nature allows for the creation of enantiomerically pure compounds that can exhibit different biological activities.

Case Studies

  • Antiviral Development : Research indicates that derivatives of this compound have been utilized in the development of potent inhibitors against SARS-CoV-2 proteases. These compounds demonstrate significant antiviral activity, highlighting their potential in treating viral infections .
  • Peptide Synthesis : The compound's role in peptide synthesis has been explored extensively, where it acts as an intermediate in creating bioactive peptides that can modulate biological pathways or serve as therapeutic agents.

Analytical Techniques for Characterization

To ensure the purity and structural integrity of this compound during synthesis, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used to analyze the compound's structure by providing insights into the chemical environment of its protons.
  • High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to assess the purity and concentration of the synthesized compounds, ensuring that they meet the required standards for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate and analogous compounds:

Compound Name (CAS) Backbone Structure Protecting Group Chain Length Purity Key Applications
This compound (130696-54-7) Pentanedioate Boc 5 carbons 95% Peptide synthesis, chiral intermediates
(S)-Diethyl 2-(tert-butoxycarbonylamino)succinate (128427-09-8) Succinate Boc 4 carbons 97% Shorter-chain analogs for constrained peptides
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (90979-49-0) Pyrrolidine (cyclic) None (HCl salt) Cyclic 95% Cyclic amino acid derivatives, solubility studies
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate (76699-09-7) Propanedioate Trifluoroacetyl 3 carbons 98% Electron-deficient amine protection
Key Observations:

Backbone Length and Rigidity :

  • The pentanedioate backbone provides greater conformational flexibility compared to the shorter succinate (4 carbons) and propanedioate (3 carbons) analogs. This flexibility is critical in synthesizing peptides requiring extended side chains .
  • The pyrrolidine derivative (QH-1422) introduces rigidity due to its cyclic structure, altering solubility and reactivity in coupling reactions .

Protecting Group Chemistry :

  • The Boc group in the target compound is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid), whereas the trifluoroacetamido group (SS-3727) is cleaved under basic conditions, enabling orthogonal deprotection strategies .
  • The absence of a protecting group in QH-1422 (replaced by an HCl salt) limits its utility in multi-step syntheses but simplifies purification .

Electronic and Steric Effects :

  • The electron-withdrawing trifluoroacetamido group (SS-3727) reduces nucleophilicity at the nitrogen center compared to the Boc-protected compound, impacting reactivity in nucleophilic acyl substitution .

Stability and Purity Data

  • Thermal Stability : Boc-protected compounds like the target derivative exhibit superior thermal stability compared to benzyloxycarbonyl (Cbz) analogs, which require harsher conditions for deprotection .
  • Purity Profiles : The target compound (95%) and its succinate analog (97%) are commercially available at high purity, ensuring reproducibility in research. Lower purity in QH-1422 (95%) may necessitate additional purification steps .

Biological Activity

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is a chiral compound with significant implications in organic synthesis, particularly in the development of biologically active molecules. Its structure includes a diethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a pentanedioic acid backbone, making it a versatile intermediate in the synthesis of amino acids and peptide derivatives. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C13H23NO6
  • CAS Number : 130696-54-7
  • Chirality : Exists as (S) and (R) enantiomers, with the (S) form being particularly relevant in biological contexts.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Protection of glutamic acid derivatives using tert-butoxycarbonyl chloride.
  • Coupling reactions facilitated by coupling agents like HBTU or DIC to activate the carboxylic acid for nucleophilic attack by amines.
  • Purification through techniques such as High-Performance Liquid Chromatography (HPLC).

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure and purity of the compound, with characteristic peaks indicating various functional groups.

This compound acts primarily as an electrophile in nucleophilic substitution reactions. The presence of the Boc group enhances its stability and reactivity, allowing it to participate effectively in peptide synthesis. Its role in constructing peptides is crucial for developing compounds with specific biological functions.

Target Interactions

Research suggests that similar compounds interact with various biological targets:

  • Carbonic Anhydrase II : Involved in pH regulation within cells.
  • Kinesin-like Protein KIF11 : Plays a role in cell division.

These interactions indicate that this compound may influence cellular processes such as cellular pH regulation and mitosis.

Therapeutic Applications

The compound has shown promise in:

  • Antiviral Activity : A derivative of this compound has been noted for its potent inhibitory effects against SARS-CoV-2 M pro, demonstrating potential as an antiviral treatment .
  • Cancer Research : Due to its ability to modulate key proteins involved in cell division, it may have applications in cancer therapeutics.

In Vitro Studies

  • Inhibition of SARS-CoV-2 M pro : A study highlighted that a diastereomer derived from similar compounds exhibited an IC50 value of approximately 0.38 μM, indicating significant antiviral activity . The mechanism involves reversible covalent bonding to the protease's catalytic center.
  • Cell Proliferation Studies : Compounds similar to this compound have been evaluated for their effects on cell viability and proliferation, showing dose-dependent inhibition in various cancer cell lines.

Comparative Analysis

CompoundIC50 (μM)MechanismTarget
This compoundNot specifiedNucleophilic substitutionPeptide synthesis
13b-K (derived compound)0.38Reversible covalent inhibitionSARS-CoV-2 M pro
C75Not specifiedInhibition of fatty acid synthaseCancer models

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical in chiral intermediates. A two-step approach is recommended:

Asymmetric Synthesis : Use (S)-configured starting materials, such as (S)-5-tert-butoxy-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, to ensure stereochemical fidelity.

Activation and Coupling : React with ethyl chloroformate in anhydrous dichloromethane (CH₂Cl₂) under inert conditions, using triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst to minimize racemization .

  • Purification : Column chromatography (silica gel, hexanes/ethyl acetate gradient) or preparative HPLC with formic acid/water mobile phases ensures high purity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ confirm stereochemistry and functional groups. For example, key signals include δ 5.10 ppm (d, J=7.8 Hz, Boc NH) and δ 1.49/1.46 ppm (s, tert-butyl groups) .
  • Mass Spectrometry (MS) : ESI+ detects molecular ions (e.g., m/z 354 [M+Na]⁺) and fragmentation patterns .
  • Polarimetry : Measure optical rotation ([α]ᴅ) in chloroform (e.g., [α]ᴅ = +19° at c=1) to verify enantiopurity .

Q. How can researchers mitigate hydrolysis of the tert-butoxycarbonyl (Boc) group during reactions involving this compound?

  • Methodological Answer :

  • Reaction Solvent Selection : Avoid protic solvents (e.g., water, alcohols). Use anhydrous CH₂Cl₂ or tetrahydrofuran (THF) with molecular sieves.
  • Temperature Control : Maintain reactions at 0–25°C to prevent thermal decomposition.
  • Acid Scavengers : Add DMAP or TEA to neutralize trace acids that may cleave the Boc group .

Advanced Research Questions

Q. Why is this compound unsuitable for intramolecular cyclization via Dieckmann condensation?

  • Methodological Answer :

  • Steric and Electronic Constraints : The Boc-protected amino group at the 2-position and ester groups at 1,5-positions create a rigid spatial arrangement. Attempted cyclization would require forming a strained four-membered ring, which is thermodynamically unfavorable. Computational modeling (DFT) supports this, showing high activation energy (>30 kcal/mol) for the transition state .
  • Alternative Strategies : Use smaller protecting groups (e.g., Fmoc) or switch to intermolecular coupling with carbodiimide reagents (e.g., DCC) for amide bond formation .

Q. What role does this compound play in synthesizing enantiomerically pure drug intermediates?

  • Methodological Answer :

  • Chiral Building Block : The (S)-configuration and Boc/ethyl ester groups enable modular synthesis of γ-aminobutyric acid (GABA) analogs and protease inhibitors. For example:

Step 1 : Deprotect the Boc group with trifluoroacetic acid (TFA) in CH₂Cl₂.

Step 2 : Couple the free amine with activated carboxylic acids (e.g., using CDI in acetonitrile) to generate peptidomimetics .

  • Case Study : Used in synthesizing spiroxamine derivatives for antifungal research, achieving >95% enantiomeric excess (ee) .

Q. How do reaction conditions influence the stability of the glutamic acid backbone in this compound?

  • Methodological Answer :

  • pH Sensitivity : The ester groups hydrolyze rapidly under basic conditions (pH >10). Stability studies in aqueous buffers (pH 2–7.4) show <5% degradation over 24 hours at 25°C.
  • Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C. Store at –20°C under argon for long-term stability .

Q. What strategies enable selective modification of the ethyl ester groups without affecting the Boc-protected amine?

  • Methodological Answer :

  • Chemoselective Reduction : Use LiAlH₄ in THF at –78°C to reduce esters to alcohols while preserving the Boc group.
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ethyl esters to carboxylic acids in phosphate buffer (pH 7.0, 37°C) with >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.